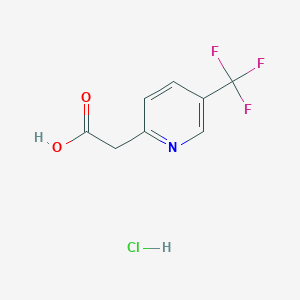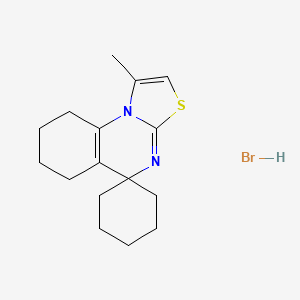
Spiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)quinazoline), 6',7',8',9'-tetrahydro-1'-methyl-, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a spiro linkage between a cyclohexane ring and a thiazoloquinazoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide typically involves a multi-step process. One common method includes the reaction of a cyclohexanone derivative with a thioamide in the presence of a base, followed by cyclization to form the thiazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure monohydrobromide salt.
Análisis De Reacciones Químicas
Types of Reactions
Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert ketones or aldehydes into alcohols.
Substitution: Halogenation or alkylation reactions can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparación Con Compuestos Similares
Similar Compounds
Spiro(cyclohexane-1,2’-thiazolo[4,5-b]pyridine): Similar spiro structure but different heterocyclic core.
Spiro-1,3,4-thiadiazolines: Contains a thiadiazole ring instead of a thiazoloquinazoline core.
Uniqueness
Spiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)quinazoline), 6’,7’,8’,9’-tetrahydro-1’-methyl-, monohydrobromide is unique due to its specific spiro linkage and the presence of both nitrogen and sulfur atoms in its structure. This combination imparts distinct biological activities and makes it a valuable compound for further research and development.
Propiedades
Número CAS |
21457-11-4 |
|---|---|
Fórmula molecular |
C16H23BrN2S |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
1-methylspiro[6,7,8,9-tetrahydro-[1,3]thiazolo[3,2-a]quinazoline-5,1'-cyclohexane];hydrobromide |
InChI |
InChI=1S/C16H22N2S.BrH/c1-12-11-19-15-17-16(9-5-2-6-10-16)13-7-3-4-8-14(13)18(12)15;/h11H,2-10H2,1H3;1H |
Clave InChI |
UPHDLICVVQDJCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=NC3(CCCCC3)C4=C(N12)CCCC4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea](/img/structure/B13095137.png)
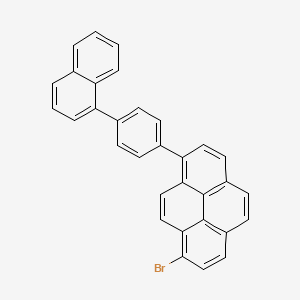

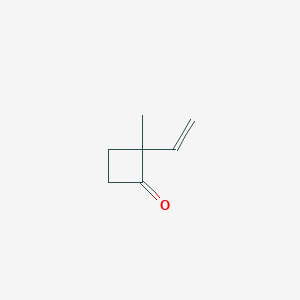
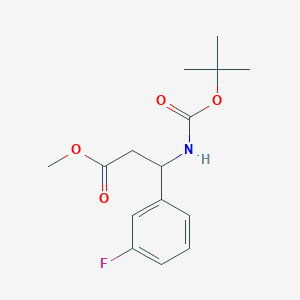
![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)

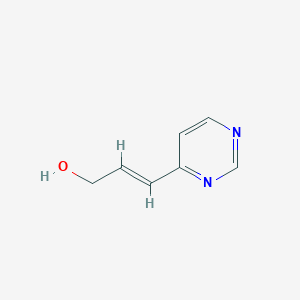

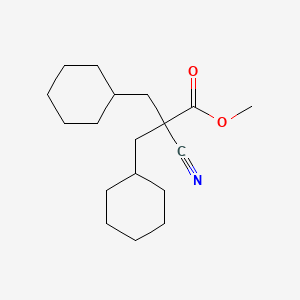
![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)
